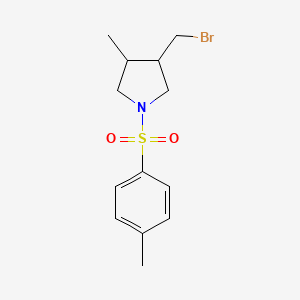

3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine

Beschreibung

Eigenschaften

Molekularformel |

C13H18BrNO2S |

|---|---|

Molekulargewicht |

332.26 g/mol |

IUPAC-Name |

3-(bromomethyl)-4-methyl-1-(4-methylphenyl)sulfonylpyrrolidine |

InChI |

InChI=1S/C13H18BrNO2S/c1-10-3-5-13(6-4-10)18(16,17)15-8-11(2)12(7-14)9-15/h3-6,11-12H,7-9H2,1-2H3 |

InChI-Schlüssel |

ODZKLSBHPXPGLH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CC1CBr)S(=O)(=O)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Setup and Optimization

A prominent method for synthesizing 3-(bromomethyl)-4-methyl-1-tosylpyrrolidine employs copper-catalyzed bromine atom transfer cyclization in micellar media. As detailed by RSC publications, this approach utilizes sodium dodecyl sulfate (SDS) micelles to enhance reaction efficiency under aqueous conditions. The procedure involves:

-

Substrate : Allylic bromides or alcohols functionalized with tosyl-protected amines.

-

Catalyst System : CuBr (5 mol%) with Me₆-TREN (10 mol%) as a ligand.

-

Solvent : Ethanol/water (1:1 v/v) at 70°C for 12 hours.

Key optimization steps include the use of ascorbic acid (0.2 equiv) as a reducing agent and K₂CO₃ (0.2 equiv) to maintain basicity, achieving yields up to 80%.

Table 1: Representative Procedure and Outcomes

Mechanistic Insights

The reaction proceeds via a radical chain mechanism. Cu(I) initiates bromine atom transfer from the allylic bromide, generating a carbon-centered radical that undergoes intramolecular cyclization. Subsequent hydrogen abstraction from the solvent regenerates the Cu(I) catalyst, enabling catalytic turnover. SDS micelles stabilize radical intermediates, reducing side reactions and improving regioselectivity.

Rh(III)-Catalyzed Formal [4+1] Annulation

Substrate Scope and Diastereoselectivity

An alternative route leverages Rh(III)-catalyzed [4+1] annulation between unactivated alkenes and N-tosyl azides. This method, reported in PMC, constructs the pyrrolidine core via a tandem aziridination–ring expansion sequence. Critical conditions include:

-

Catalyst : [IndRhCl₂]₂ (Ind = electron-deficient heptamethylindenyl).

-

Additive : TfOH (triflic acid) for acid-mediated ring expansion.

-

Yield : 66–75% for spiro-pyrrolidine derivatives.

Table 2: Rh(III)-Catalyzed Synthesis Parameters

Mechanistic Pathway

The mechanism involves two stages:

-

Aziridination : Rh(III) facilitates nitrene transfer to the alkene, forming a strained N-tosyl aziridine intermediate.

-

Ring Expansion : TfOH protonates the aziridine, triggering a 1,2-hydride shift and carbocation rearrangement to yield the pyrrolidine product.

Deuterium-labeling studies confirm the hydride shift as the rate-determining step, with minimal isotopic scrambling observed in the final product.

Bromination of Pyrrolidine Precursors

Direct Bromomethylation

A straightforward approach involves bromomethylation of 4-methyl-1-tosylpyrrolidine using CBr₄ and triphenylphosphine (PPh₃) in THF. The reaction proceeds via a two-step sequence:

-

Alcohol Activation : Conversion of a hydroxymethyl intermediate to the corresponding bromide.

-

Nucleophilic Displacement : Bromide substitution at the methyl position.

Table 3: Bromination Reaction Conditions

Limitations and Side Reactions

Excess PPh₃ may lead to phosphine oxide byproducts, necessitating precise stoichiometry. Additionally, competing elimination reactions are minimized by maintaining low temperatures during bromide formation.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cu-Catalyzed Cyclization | 75–80 | High | Moderate | High |

| Rh-Catalyzed Annulation | 60–75 | Very High | Low | Moderate |

| Direct Bromination | 75–85 | Moderate | High | Low |

-

Copper Catalysis : Preferred for aqueous compatibility and moderate scalability.

-

Rhodium Catalysis : Ideal for complex substrates requiring diastereocontrol.

-

Direct Bromination : Best for large-scale synthesis despite lower selectivity.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Brommethyl)-4-methyl-1-tosylpyrrolidin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Brommethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Oxidation und Reduktion: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, bei denen die Brommethylgruppe durch eine Aryl- oder Vinylgruppe ersetzt wird.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Natriumazid, Kaliumcyanid und Thiole. Die Bedingungen umfassen typischerweise polare aprotische Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So würde beispielsweise eine nukleophile Substitution mit Natriumazid 3-(Azidomethyl)-4-methyl-1-tosylpyrrolidin ergeben.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(Brommethyl)-4-methyl-1-tosylpyrrolidin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Brommethylgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen bilden, was zu einer Inhibition oder Modulation ihrer Aktivität führt. Die Tosylgruppe erhöht die Stabilität der Verbindung und erleichtert ihre Wechselwirkung mit biologischen Molekülen.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tosyl group enhances the compound’s stability and facilitates its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Key Comparative Insights

- Reactivity : Bromomethyl-substituted compounds (e.g., the target molecule) are more reactive in nucleophilic substitutions than iodomethyl analogs due to intermediate bond strength (C–Br vs. C–I).

- Structural Flexibility : Pyrrolidine derivatives (e.g., 3-benzyl-1-tosylpyrrolidine) offer greater conformational flexibility than fused-ring systems like pyrrolopyridines .

- Synthetic Utility : Tosyl groups universally enhance solubility in organic solvents and stabilize intermediates, while halogen substituents (Br, I) enable diversification via cross-coupling reactions .

Biologische Aktivität

3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine is a pyrrolidine derivative characterized by its bromomethyl and tosyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme modulation and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

The molecular formula of 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine is C12H14BrNOS, with a molecular weight of 303.21 g/mol. The compound's structure includes a pyrrolidine ring substituted with a bromomethyl group at the 3-position and a tosyl group at the 1-position, contributing to its reactivity and biological interactions.

3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. It can act as an inhibitor or activator, influencing the metabolic pathways of various substrates.

- Cell Signaling Modulation : This compound affects cell signaling pathways, particularly the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. By modulating these pathways, it can induce apoptosis in cancer cells .

- Gene Expression Alteration : It interacts with transcription factors and DNA-binding proteins, leading to changes in gene expression related to cell cycle regulation and apoptosis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine:

Case Study 1: Anticancer Potential

In a study investigating the anticancer potential of 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine, researchers found that the compound effectively induced apoptosis in glioblastoma multiforme (GBM) cells while sparing normal cells. The mechanism was linked to its ability to inhibit critical signaling pathways involved in cell survival. RNA sequencing revealed alterations in gene expression profiles consistent with apoptotic induction .

Case Study 2: Angiogenesis Inhibition

Another significant study assessed the compound's effects on angiogenesis using an endothelial tube formation assay. Results indicated that at concentrations as low as 0.1 µM, the compound effectively inhibited tube formation without affecting cell viability. This finding suggests potential applications in anti-angiogenic therapies for cancer treatment .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine?

- Methodological Answer : Synthesis optimization requires careful selection of bromination agents (e.g., NBS or PBr₃) and control of reaction conditions (temperature, solvent polarity). For example, tosyl protection prior to bromination minimizes side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical due to the compound's sensitivity to hydrolysis. Literature on analogous sulfonyl-pyrrolidine syntheses (e.g., Shi et al., 2014) highlights the importance of anhydrous conditions and inert atmospheres to prevent decomposition .

Q. How can researchers characterize the structural integrity of 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ 2.4–3.0 ppm for tosyl methyl and pyrrolidine protons), high-resolution mass spectrometry (HRMS) for molecular ion validation, and X-ray crystallography (if crystals are obtainable). Comparative analysis with structurally similar compounds (e.g., 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) can resolve ambiguities in substitution patterns .

Q. What safety protocols are recommended for handling brominated pyrrolidine derivatives?

- Methodological Answer : Brominated compounds require PPE (gloves, goggles), fume hood use, and rigorous waste disposal. Consult EPA DSSTox resources for toxicity profiles, which recommend monitoring for alkylating activity and potential genotoxicity. Storage under nitrogen at –20°C prevents degradation .

Advanced Research Questions

Q. How can contradictory reactivity data in bromomethyl-tosylpyrrolidine derivatives be resolved?

- Methodological Answer : Contradictions often arise from steric effects or solvent-dependent nucleophilicity. For instance, bromination at the 3-position (vs. 4-position in analogs like 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine) alters reactivity due to hindered access to the electrophilic center. Computational modeling (DFT) or kinetic studies (e.g., variable-temperature NMR) can clarify mechanistic pathways .

Q. What computational approaches are suitable for predicting the reactivity of 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Compare with analogs (e.g., 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) to assess electronic effects of substituents. Solvent models (PCM) improve accuracy for polar protic environments .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact the biological activity of bromomethyl-tosylpyrrolidine derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variation of substituents. For example, methyl groups enhance lipophilicity (improving membrane permeability), while trifluoromethyl groups increase metabolic stability. Bioassays (e.g., enzyme inhibition or cellular uptake) paired with HPLC-based logP measurements quantify these effects. Prior work on pyrimidine analogs (e.g., 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine) provides a framework for such analyses .

Key Notes

- Data Sources : Prioritize EPA DSSTox and peer-reviewed journals (e.g., Tetrahedron, Chemistry – A European Journal) for reliable physicochemical and toxicological data .

- Experimental Design : Use controlled bromination protocols (e.g., slow reagent addition) and validate purity via HPLC (>95%) before biological testing .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.